Compound Description: Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). It exhibits inhibitory activity against multiple receptor tyrosine kinases, including VEGFRs 1-3, platelet-derived growth factor receptors (PDGFRs), c-KIT, and FLT3 [, , , ].
Relevance: Sunitinib is structurally related to Axitinib as both are TKIs and potent inhibitors of VEGFRs [, , , ]. Several studies investigate the efficacy and safety of these two drugs in similar clinical settings [, , , ].
Sorafenib
Compound Description: Sorafenib is an orally active multikinase inhibitor that targets VEGFRs 1-3, PDGFR-β, c-KIT, and RAF kinases [, ]. It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer.
Relevance: Similar to Axitinib, Sorafenib exerts its antitumor effects by inhibiting VEGFRs, making it a structurally related compound in terms of target and mechanism of action [, ]. Studies have compared the two drugs in clinical trials for various cancers [, ].
Pembrolizumab
Relevance: While not a TKI like Axitinib, Pembrolizumab is often used in combination with Axitinib for the treatment of advanced renal cell carcinoma [, , , ]. This frequent combination therapy highlights their complementary mechanisms in targeting tumor growth and immune evasion, suggesting a structural relationship in a broader therapeutic context.
Avelumab
Compound Description: Avelumab is a fully human IgG1 monoclonal antibody that binds to PD-L1 and blocks the interaction with PD-1 and B7-1, thereby preventing the inhibition of T-cell activation and promoting antitumor immune responses [, , ]. It is approved for the treatment of Merkel cell carcinoma and urothelial carcinoma.
Relevance: Avelumab is structurally related to Axitinib in a therapeutic context as it is often combined with Axitinib in clinical trials for advanced renal cell carcinoma and other cancers [, , ]. Similar to Pembrolizumab, this combined approach suggests a structural relationship based on complementary mechanisms of action.
Cabozantinib
Compound Description: Cabozantinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases, including VEGFRs 1-3, MET, AXL, RET, KIT, and FLT3 []. It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.
Relevance: Cabozantinib shares a structural relationship with Axitinib based on their shared targets and mechanisms of action as multi-targeted TKIs []. They are both potent inhibitors of VEGFRs and are being explored for similar cancer indications [].
Everolimus
Compound Description: Everolimus is an oral inhibitor of mammalian target of rapamycin (mTOR), a serine/threonine kinase involved in cell growth and proliferation []. It is approved for the treatment of advanced renal cell carcinoma, breast cancer, and other solid tumors.
Relevance: Although Everolimus's mechanism of action differs from that of Axitinib, both drugs are used in the treatment of advanced renal cell carcinoma, often as second-line therapies []. Studies comparing their efficacy and cost-effectiveness highlight their relevance in the context of treating the same disease, suggesting a structural relationship in a broader therapeutic landscape.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is an impurity of bis-THF-derived compounds (such as [1-benzyl-2-hydroxy-3-(arylsulfonamido)propyl]carbamates) that act as HIV-aspartyl protease inhibitors.
3’-Hydroxy Darunavir is a metabolite of Darunavir, a novel inhibitor of human immunodeficiency virus protease and used in the treatment of HIV infection.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Efavirenz impurity.
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is an impurity of bis-THF-derived compounds (such as [1-benzyl-2-hydroxy-3-(arylsulfonamido)propyl]carbamates) that act as HIV-aspartyl protease inhibitors.